molecular formula C17H20N4O2 B1402823 4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine CAS No. 1380571-79-8

4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine

Cat. No. B1402823
M. Wt: 312.37 g/mol
InChI Key: DUUDTAUUXIOBHR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Antitubercular and Antimicrobial Evaluation

A study by Anand, Narasimhan, Pradeep Chandran, and Jayaveera (2011) explored compounds including 7-chloro-3-(4-(dimethylamino)benzylidene amino)-2-phenylquinazolin-4(3H)-one for antitubercular activity against Mycobacterium tuberculosis. The compound exhibited activity equivalent to the standard compound isoniazid and also showed antibacterial activity against Gram-positive and Gram-negative bacteria (Anand et al., 2011).

Isoxazol-5-one Derivative Synthesis

Cheng, Wang, Liu, and Zhang (2009) synthesized an isoxazol-5-one derivative, C13H14N2O2, involving a compound similar to 4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine. This study highlighted the planarity and bond configurations of the synthesized compound, contributing to the understanding of its structural properties (Cheng et al., 2009).

Spectroscopic Properties and Electron Transfer

Rurack, Bricks, Schulz, Maus, Reck, and Resch‐Genger (2000) examined the spectroscopic properties of derivatives, including a dimethylamino derivative related to the compound . The study revealed how the electronic nature of substituents affects the spectroscopic properties and electron transfer rates, offering insights into potential applications in metal ion sensing (Rurack et al., 2000).

Antimicrobial and Antioxidant Activities

Malhotra, Monga, Sharma, Sahu, Sharma, Jain, and Deep (2013) synthesized derivatives including (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)- yl)ethanone and evaluated their antimicrobial and antioxidant activities. The study identified potent compounds with significant activities, suggesting potential applications in antimicrobial and antioxidant therapies (Malhotra et al., 2013).

Anti-inflammatory and Antimicrobial Agents

Kumara, Vardhan, Kumar, and Gowda (2017) synthesized bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole. The compounds exhibited anti-inflammatory and antimicrobial activities, indicating potential applications in medicinal chemistry (Kumara et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-aminophenyl)-7-[2-(dimethylamino)ethoxy]-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21(2)9-10-22-14-8-7-13(11-3-5-12(18)6-4-11)15-16(14)23-20-17(15)19/h3-8H,9-10,18H2,1-2H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDTAUUXIOBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C2C(=C(C=C1)C3=CC=C(C=C3)N)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine
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4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine
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4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine
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Reactant of Route 6
4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine

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